6-Bromo-5-chloro-3-nitropyridin-2-amine
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Overview
Description
6-Bromo-5-chloro-3-nitropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H3BrClN3O2. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and nitro functional groups attached to the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-3-nitropyridin-2-amine typically involves the nitration of 5-bromo-2-chloropyridine followed by amination. One common method includes the following steps:
Nitration: 5-Bromo-2-chloropyridine is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloro-3-nitropyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Coupling: Arylboronic acids with palladium catalysts under basic conditions.
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 6-Bromo-5-chloro-3-aminopyridin-2-amine.
Coupling: Biaryl derivatives with diverse functional groups.
Scientific Research Applications
6-Bromo-5-chloro-3-nitropyridin-2-amine is utilized in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-3-nitropyridin-2-amine depends on its application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the nitro group can facilitate interactions with electron-rich sites, while the bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-chloro-3-nitropyridin-2-amine: Similar structure but with different substitution pattern.
2-Amino-5-bromo-3-nitropyridine: Contains an amino group instead of a nitro group.
2-Amino-6-chloro-3-nitropyridine: Similar but lacks the bromine atom .
Uniqueness
6-Bromo-5-chloro-3-nitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Properties
IUPAC Name |
6-bromo-5-chloro-3-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN3O2/c6-4-2(7)1-3(10(11)12)5(8)9-4/h1H,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEOSQGKWLNBHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Br)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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